molecular formula C7H4FNO4 B1301877 4-Fluoro-2-nitrobenzoic acid CAS No. 394-01-4

4-Fluoro-2-nitrobenzoic acid

Cat. No.: B1301877
CAS No.: 394-01-4
M. Wt: 185.11 g/mol
InChI Key: YLUCXHMYRQUERW-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in enhancing the binding of insulin to adipocytes . This interaction suggests that this compound may influence insulin signaling pathways, which are crucial for glucose metabolism and energy homeostasis. Additionally, this compound has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are notable. It has been observed to enhance the binding of insulin to adipocytes, which may impact cell signaling pathways related to insulin sensitivity and glucose uptake

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances the binding of insulin to adipocytes, suggesting a potential role in modulating insulin receptor activity . The nitro group in this compound may also participate in redox reactions, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is stable when sealed in a dry environment at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-2-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the fluorine atom .

Another method involves the hydrolysis of 4-fluoro-2-nitrobenzonitrile. In this process, 4-fluoro-2-nitrobenzonitrile is suspended in hydrogen bromide and heated at 130°C for 6.5 hours. After cooling, water is added, and the resulting precipitate is washed with water and hexane to yield this compound .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activities .

Properties

IUPAC Name

4-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCXHMYRQUERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192585
Record name 4-Fluoro-2-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-01-4
Record name 4-Fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-nitrobenzoic acid
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Record name 4-Fluoro-2-nitrobenzoic acid
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Record name 4-fluoro-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol) and water (500 mL) was heated and stirred at 100° C. for 3 hours. The solution was allowed to cool to room temperature, filtered through Celite to remove the insoluble derived from potassium permanganate. The filtrate was washed with diethylether and made acidic by the addition of conc. hydrochloric acid, and organic matter was extracted with diethylether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (10.1 g, 34% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirring solution of KMnO4 (76 g, 483 mmol) in water (1 L) was added 4-fluoro-2-nitrotoluene and the solution was heated to reflux. After 4 h, the hot mixture was filtered and the filtrate was cooled with ice, washed with diethyl ether, acidified with cone HCl, and then extracted twice with diethyl ether. The combined ether extracts were washed with brine, dried with MgSO4, filtered and concentrated in vacuo to give 12.07 g (34%) of a white solid.
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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